molecular formula C19H22N6O2 B2954557 6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2034477-61-5

6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2954557
CAS No.: 2034477-61-5
M. Wt: 366.425
InChI Key: CPKTYVOCBIIUCB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as phenylpiperazines .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane . The crude product is then purified by column chromatography .


Molecular Structure Analysis

The molecular structure of this compound was determined using single crystal X-ray diffraction . The interplanar distance between the parallel mean planes of two pyridylpyrimidine fragments in the structure is as short as 3.5 Å .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a condensation reaction and column chromatography .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : Research has demonstrated innovative methods for synthesizing derivatives of pyrazolo[1,5-a]pyrazine. For instance, Kamal El‐Dean et al. (2018) developed efficient synthesis techniques for novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, which could be foundational for creating similar compounds (Kamal El‐Dean et al., 2018).

  • Chemical Structure and Analysis : The chemical structures of various derivatives related to pyrazolo[1,5-a]pyrazine have been extensively studied and confirmed using techniques like FT-IR, NMR, and mass spectrometry. This research is crucial in understanding the properties and potential applications of these compounds (Daidone et al., 2003).

Biological and Pharmacological Applications

  • Anticancer Properties : Several studies have indicated the potential anticancer activities of pyrazolo[1,5-a]pyrazine derivatives. For instance, Abdellatif et al. (2014) discovered that new pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant antitumor activity against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

  • Antimicrobial Effects : Research by Patel and Patel (2010) demonstrated the antimicrobial activity of fluoroquinolone-based compounds, including derivatives of pyrazolo[1,5-a]pyrazine, against various bacterial and fungal strains (Patel & Patel, 2010).

  • Anti-Inflammatory and Antiviral Properties : Hebishy et al. (2020) synthesized novel benzamide-based 5-aminopyrazoles and their fused derivatives, showing remarkable antiavian influenza virus activity. This indicates the potential of pyrazolo[1,5-a]pyrazine derivatives in treating viral infections (Hebishy et al., 2020).

Advanced Applications in Imaging and Diagnostics

  • Radiolabeling and Imaging : Wang et al. (2018) developed a method for the synthesis of a novel pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative, potentially useful as a PET agent for imaging IRAK4 enzyme in neuroinflammation cases (Wang et al., 2018).

Safety and Hazards

The compound has been evaluated for its cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that future research could focus on further optimizing the structure of these compounds to enhance their anti-tubercular activity.

Properties

IUPAC Name

6-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13-12-25-17(19(27)20-13)11-15(22-25)18(26)21-14-5-3-4-6-16(14)24-9-7-23(2)8-10-24/h3-6,11-12H,7-10H2,1-2H3,(H,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKTYVOCBIIUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3N4CCN(CC4)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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